Cas no 898787-47-8 (3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one)
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-DIFLUOROPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE
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- 3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one
- MFCD02260856
- 898787-47-8
- EN300-1933885
- CS-0268784
- FS-5870
- DTXSID40645237
- AKOS016022602
- 3-(3,4-Difluorophenyl)-1,1,1-trifluoroacetone
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- MDL: MFCD02260856
- Inchi: 1S/C9H5F5O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2
- InChI Key: JZJKHDVRFCURQS-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CC(C(F)(F)F)=O)F
Computed Properties
- Exact Mass: 224.02605559g/mol
- Monoisotopic Mass: 224.02605559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207054-1g |
3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone |
898787-47-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Enamine | EN300-1933885-0.05g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1933885-0.1g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1933885-0.25g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1933885-0.5g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1933885-1.0g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1933885-2.5g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1933885-5.0g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 5g |
$2277.0 | 2023-05-26 | ||
| Enamine | EN300-1933885-10.0g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 10g |
$3376.0 | 2023-05-26 | ||
| Enamine | EN300-1933885-1g |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
898787-47-8 | 1g |
$770.0 | 2023-09-17 |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one Suppliers
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one
3-(3,4-Difluorophenyl)-1,1,1-Trifluoropropan-2-One: A Comprehensive Overview
3-(3,4-Difluorophenyl)-1,1,1-Trifluoropropan-2-One (CAS No. 898787-47-8) is a highly fluorinated organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a ketone functional group and a difluorophenyl substituent. The presence of multiple fluorine atoms in its structure contributes to its distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 3-(3,4-Difluorophenyl)-1,1,1-Trifluoropropan-2-One involves advanced organic synthesis techniques, including Friedel-Crafts acylation and subsequent fluorination processes. Recent studies have focused on optimizing the synthesis pathways to enhance yield and reduce environmental impact. For instance, researchers have explored the use of catalytic fluorination methods that minimize the use of hazardous reagents while maintaining high efficiency.
One of the most notable applications of this compound is in the development of novel pharmaceutical agents. The fluorine atoms in its structure contribute to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates. Recent research has demonstrated its potential as a precursor for bioactive molecules targeting various therapeutic areas, including oncology and central nervous system disorders.
In addition to its pharmaceutical applications, 3-(3,4-Difluorophenyl)-1,1,1-Trifluoropropan-2-One has shown promise in materials science. Its high thermal stability and unique electronic properties make it a candidate for advanced materials such as high-performance polymers and electronic devices. Researchers have investigated its use as a monomer in polymer synthesis, where its fluorinated groups can impart desirable properties like resistance to UV degradation and improved mechanical strength.
The environmental impact of this compound has also been a topic of recent research. Studies have focused on understanding its biodegradation pathways and assessing its potential risks to aquatic ecosystems. Preliminary findings suggest that while the compound exhibits moderate persistence in certain environments, its toxicity levels are relatively low compared to other fluorinated compounds.
From a structural perspective, 3-(3,4-Difluorophenyl)-1,1,1-Trifluoropropan-2-One features a rigid framework that facilitates specific molecular interactions. This rigidity is advantageous in drug design as it can enhance binding affinity to target proteins. Recent computational studies have utilized molecular docking techniques to evaluate its potential binding modes with various biological targets, providing valuable insights into its pharmacological profile.
The spectroscopic properties of this compound have also been extensively studied. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses have provided detailed information about its molecular structure and fragmentation patterns. These studies are crucial for accurate identification and quality control in both laboratory and industrial settings.
In terms of safety considerations, 3-(3,4-Difluorophenyl)-1,1,1-Trifluoropropan-2-One exhibits low acute toxicity in standard animal models. However, long-term exposure studies are still needed to fully understand its potential health risks. Regulatory agencies have classified it as a non-hazardous chemical under normal handling conditions.
Looking ahead, the future of 3-(3,4-Difluorophenyl)-1,1 Trifluoropropan-2-One lies in leveraging its unique properties for innovative applications across multiple industries. Ongoing research aims to unlock its full potential as a versatile building block in organic synthesis while ensuring sustainable practices throughout its lifecycle.
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